4,6-Dichloro-2-(trichloromethyl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(trichloromethyl)pyrimidine is a heterocyclic compound characterized by the presence of chlorine atoms at positions 4 and 6 and a trichloromethyl group at position 2 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(trichloromethyl)pyrimidine typically involves the cyclization of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl3). This method is efficient and allows for the preparation of various substituted pyrimidines through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(trichloromethyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles replace the chlorine atoms or the trichloromethyl group.
Cycloaddition Reactions: These reactions involve the formation of new rings by reacting with dienes or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used under basic conditions.
Cycloaddition Reactions: These reactions often require catalysts like triethylamine and are conducted under controlled temperatures.
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Complex heterocyclic compounds formed through cycloaddition reactions .
Scientific Research Applications
4,6-Dichloro-2-(trichloromethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals due to its ability to interact with biological targets.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in anticancer research, it has been shown to interact with proteins involved in cell cycle regulation and apoptosis, thereby inhibiting cancer cell growth . The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, altering their function and activity .
Comparison with Similar Compounds
4,6-Dichloropyrimidine: Similar in structure but lacks the trichloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dichloro-6-(trichloromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 4,6-Dichloro-2-(trichloromethyl)pyrimidine is unique due to the presence of both chlorine atoms and a trichloromethyl group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C5HCl5N2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4,6-dichloro-2-(trichloromethyl)pyrimidine |
InChI |
InChI=1S/C5HCl5N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H |
InChI Key |
FMTNSFYEKMTFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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